molecular formula C12H17N5S B1456703 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1163707-01-4

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1456703
CAS RN: 1163707-01-4
M. Wt: 263.36 g/mol
InChI Key: XYVUMOKPYZVEFP-UHFFFAOYSA-N
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Description

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine (5-DEPT) is a synthetic compound that has been studied extensively for its potential applications in scientific research. 5-DEPT has a wide range of properties, including a low molecular weight, a high solubility in water, and a high affinity for certain biological molecules. It has been used in a variety of laboratories to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

Anticancer Research

Pyrimidine derivatives have been extensively studied for their anticancer properties. The presence of a pyrimidine ring in 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine could be leveraged to design novel anticancer agents. These compounds can act as kinase inhibitors, disrupting cell signaling pathways that are often dysregulated in cancer cells .

Antimicrobial Activity

The pyrimidine scaffold is known to exhibit antimicrobial activity. This compound could be synthesized and tested against various bacterial and fungal strains to evaluate its efficacy as a new class of antimicrobial molecule .

Antiviral Agents

Pyrimidine derivatives are also recognized for their antiviral activities. Research into the application of 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine could focus on its potential use as an antiviral agent, possibly offering a new treatment avenue for viral infections .

Anti-Inflammatory and Analgesic Applications

The compound’s structural features suggest potential anti-inflammatory and analgesic activities. It could be explored as a lead compound for the development of new pain relief medications .

Antioxidant Properties

Compounds with a pyrimidine nucleus have shown antioxidant properties. This compound could be investigated for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases .

Antimalarial Activity

Given the historical significance of pyrimidine derivatives in antimalarial research, this compound might serve as a starting point for the synthesis of new antimalarial drugs .

Cardiovascular Research

Pyrimidine derivatives have been implicated in cardiovascular research, particularly as antihypertensive agents. This compound could be studied for its effects on blood pressure regulation and heart disease treatment .

Neuroprotective Effects

Research into neurodegenerative diseases could benefit from exploring the neuroprotective effects of pyrimidine derivatives. This compound, in particular, might be useful in creating treatments that protect nerve cells from damage .

properties

IUPAC Name

5-[2-(diethylamino)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-4-17(5-2)12-14-7-6-9(16-12)10-8(3)15-11(13)18-10/h6-7H,4-5H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUMOKPYZVEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CC(=N1)C2=C(N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine

Synthesis routes and methods

Procedure details

Powdered sodium hydroxide (150 mg) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (0.5 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and 1,1-diethylguanidine (259 mg) in 2-methoxyethanol (1.9 ml) and the mixture heated at 125° C. for 1 hour with stirring. The reaction mixture is concentrated under vacuum and purified by normal phase chromatography, eluent; DCM/EtOAc, to give the title compound. ESI-MS: M+H 264 and M−H 262.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 3
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5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 4
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine

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